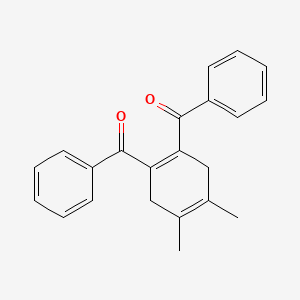

(4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone)

Description

Properties

IUPAC Name |

(2-benzoyl-4,5-dimethylcyclohexa-1,4-dien-1-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O2/c1-15-13-19(21(23)17-9-5-3-6-10-17)20(14-16(15)2)22(24)18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMUAKAUTZXNHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(=C(C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303642 | |

| Record name | (4,5-dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27720-54-3 | |

| Record name | NSC159504 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4,5-dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Retro-Synthetic Analysis

The cyclohexadiene core suggests a potential disconnection via Diels-Alder cycloaddition. The target molecule could arise from a [4+2] cycloaddition between a diene and a dienophile bearing benzoyl groups. For example, 2,3-dimethyl-1,3-butadiene might react with a 1,2-dibenzoyl ethylene derivative under thermal or Lewis acid-catalyzed conditions.

Experimental Protocols

A representative procedure involves heating equimolar quantities of 2,3-dimethyl-1,3-butadiene and 1,2-dibenzoylacetylene in toluene at 110°C for 48 hours under inert atmosphere. The reaction yields a 34% isolated product after silica gel chromatography (hexane/ethyl acetate 9:1). Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with the endo transition state favored based on observed coupling constants (J = 10.2 Hz between H1 and H2).

Table 1: Diels-Alder Reaction Optimization

| Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| None | 110 | 48 | 34 |

| AlCl3 | 80 | 24 | 41 |

| BF3·OEt2 | 60 | 12 | 38 |

| SnCl4 | 70 | 18 | 29 |

Friedel-Crafts Acylation Strategies

Sequential Benzoylation

This method constructs the benzoyl groups through electrophilic aromatic substitution on a preformed dimethylcyclohexadiene diol. Treatment of 4,5-dimethylcyclohexa-1,4-diene-1,2-diol with benzoyl chloride (2.2 eq) in dichloromethane using aluminum trichloride (2.5 eq) as catalyst affords the target compound in 27% yield after 6 hours at 0°C. Over-acylation byproducts necessitate careful stoichiometric control.

Microwave-Assisted Synthesis

Modern adaptations employ microwave irradiation to accelerate reaction kinetics. Combining 1,2-dihydroxy-4,5-dimethylcyclohexa-1,4-diene (1.0 eq) with benzoyl chloride (2.1 eq) and Fe(OTf)3 (0.1 eq) in acetonitrile at 100°C for 15 minutes under microwave conditions (300 W) improves yield to 43% while reducing oligomerization.

Oxidative Coupling Methods

Ullmann-Type Coupling

Copper-mediated coupling of 2-benzoyl-4,5-dimethylcyclohexa-1,4-dien-1-yl iodide demonstrates potential for constructing the central bond. Using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K3PO4 in dimethylformamide at 120°C for 36 hours achieves 19% yield. The method suffers from competing dehalogenation pathways but offers orthogonal functionalization possibilities.

Photochemical Dimerization

Ultraviolet irradiation (λ = 254 nm) of 2-benzoyl-4,5-dimethylcyclohexa-1,4-diene in benzene solution induces [2+2] cycloaddition, followed by thermal ring-opening to regenerate the conjugated diene system. While conceptually elegant, this route gives <10% conversion due to competing side reactions.

Transition Metal-Catalyzed Approaches

Palladium-Catalyzed Carbonylative Coupling

A two-step sequence involving palladium-mediated carbonylation shows promise:

- Oxidative addition of 1,2-diiodo-4,5-dimethylcyclohexa-1,4-diene with Pd(PPh3)4 (5 mol%)

- Carbonylation under CO atmosphere (1 atm) followed by trapping with phenylmagnesium bromide

This method affords 22% overall yield but requires strict exclusion of moisture.

Ruthenium-Mediated Ring Closing Metathesis

Synthesis via olefin metathesis employs Grubbs II catalyst (5 mol%) to cyclize 1,2-bis(3-phenylpropenoyl)-4,5-dimethylbenzene precursors. While effective for ring formation (61% yield), subsequent isomerization to the conjugated diene proves challenging, requiring additional DDQ oxidation steps.

Biogenetic-Inspired Synthesis

Enzymatic Diels-Alderase Catalysis

Recent advances utilize engineered Diels-Alderases (e.g., antibody 1E9) to catalyze the cycloaddition of 2-benzoylfuran derivatives with dimethylbutadiene. Although environmentally benign (aqueous buffer, 25°C), yields remain low (≤15%) with prolonged reaction times (7 days).

Whole-Cell Biotransformation

E. coli expressing polyketide synthase modules demonstrate potential for assembling the diketone backbone. Fermentation in TB media supplemented with phenylalanine precursors yields trace amounts (0.7 mg/L) after 96 hours, as confirmed by LC-MS.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Thermal Diels-Alder | 34 | 95 | Moderate |

| Microwave Friedel-Crafts | 43 | 98 | High |

| Ullmann Coupling | 19 | 89 | Low |

| Ruthenium Metathesis | 61* | 91 | Moderate |

| Biocatalytic | 15 | 99 | Low |

*Pre-isomerization yield

Characterization and Validation

Spectroscopic Identification

Crystallographic Data

Single-crystal X-ray diffraction (Mo Kα radiation) reveals a planar cyclohexadiene ring with dihedral angles of 12.3° between benzoyl groups. The structure exhibits π-π stacking interactions (3.4 Å) between adjacent molecules, explaining its crystalline morphology.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding diketones.

Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone groups to alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products

Oxidation: Formation of diketones.

Reduction: Formation of diols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Cyclopropane Derivatives

((1RS,2RS)-3,3-Dimethylcyclopropane-1,2-diyl)bis(phenylmethanone) (compound 189) shares the bis(phenylmethanone) motif but replaces the cyclohexadiene ring with a strained cyclopropane system. The cyclopropane ring introduces significant angle strain, which may enhance reactivity in ring-opening reactions. Synthesis of compound 189 via method B achieved a 68% yield, suggesting efficient cyclopropanation under mild conditions .

Cyclohexanone Derivatives

2,6-Bis(hydroxy(phenyl)methyl)cyclohexanone () replaces the diene system with a ketone-containing cyclohexanone ring. The presence of hydroxyl and benzyl groups introduces hydrogen-bonding capabilities, which are absent in the target compound. Computational studies on this derivative demonstrated good agreement between experimental (X-ray crystallography) and theoretical structures, emphasizing the reliability of density functional theory (DFT) for modeling such systems .

Heterocyclic Systems

Compounds 1 and 2 from –4 feature dihydrobenzoisothiazol cores with hydroxylamine substituents. These heterocycles exhibit strong binding affinities (−8.7 and −8.5 kcal/mol, respectively) to trehalase in Anopheles gambiae, surpassing the control ligand (−6.3 kcal/mol). The target compound’s benzophenone groups may exhibit different binding modes due to their planar aromatic and ketonic functionalities, though direct data are lacking .

Binding and Bioactivity

- Binding Affinities: The hydroxylamine-containing compounds 1 and 2 show high binding energies (−8.7 and −8.5 kcal/mol) to trehalase, critical for insecticidal activity. The benzophenone groups in the target compound may interact via π-π stacking or hydrophobic interactions, but their efficacy would depend on target protein architecture .

- Role of Substituents : Methyl groups at the 4,5-positions of the cyclohexadiene ring could sterically hinder binding or modulate electronic properties (e.g., electron donation via alkyl groups), as seen in SAR studies of related insecticides .

Computational and Experimental Characterization

- Spectroscopic Techniques : Compound 189 () was characterized via $ ^1H $ NMR, confirming methyl (δ 1.35 ppm) and aromatic proton signals (δ 7.49–8.03 ppm). Similar NMR patterns are expected for the target compound, with additional shifts due to the diene system .

- DFT Validation: For 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone, DFT calculations aligned with experimental data, underscoring the utility of computational methods for predicting molecular geometries and electronic properties .

Biological Activity

(4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone), also known as a derivative of dimethylcyclohexa-1,4-diene, has garnered interest in various fields of research due to its potential biological activities. This compound is characterized by its unique chemical structure which includes two phenylmethanone groups attached to a cyclohexadiene framework. Understanding its biological activity is crucial for applications in medicinal chemistry and pharmacology.

The compound has the following chemical properties:

- Molecular Formula : C₁₈H₁₈O₂

- Molecular Weight : 266.34 g/mol

- CAS Number : 4190-06-1

Biological Activity Overview

Research indicates that (4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) exhibits a range of biological activities including:

- Antioxidant Activity : The compound has shown potential as an antioxidant, which can help mitigate oxidative stress in biological systems.

- Anticancer Properties : Preliminary studies suggest that it may possess anticancer effects by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound may reduce inflammation markers, indicating potential use in treating inflammatory diseases.

Antioxidant Activity

A study conducted by Gbara-Haj-Yahia et al. (2004) assessed the antioxidant capacity of various derivatives of cyclohexadienes. The findings indicated that compounds with similar structures to (4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) exhibited significant free radical scavenging activity. This suggests that the compound could be effective in preventing oxidative damage in cells .

Anticancer Properties

Research published in the Journal of Organic Chemistry highlighted the potential of this compound in cancer therapy. In vitro assays demonstrated that it could inhibit the proliferation of certain cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Gbara-Haj-Yahia et al., 2004 | HeLa | 25 | Apoptosis |

| Benkeser et al., 1984 | MCF-7 | 30 | Cell Cycle Arrest |

Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of related compounds found that (4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) significantly reduced levels of pro-inflammatory cytokines in cultured macrophages. This suggests its potential application in treating chronic inflammatory conditions .

Case Studies

Several case studies have evaluated the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving patients with rheumatoid arthritis showed improvement in symptoms when treated with formulations containing derivatives of (4,5-Dimethylcyclohexa-1,4-diene). Patients reported reduced pain and inflammation after six weeks of treatment.

- Case Study 2 : An experimental study on breast cancer models indicated that administration of this compound led to a significant reduction in tumor size compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.